(4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.: 2361262-51-1
VCID: VC11646478
InChI: InChI=1S/C53H54N2O2/c1-51(2,3)43-31-27-37(28-32-43)35-53(36-38-29-33-44(34-30-38)52(4,5)6,49-54-45(39-19-11-7-12-20-39)47(56-49)41-23-15-9-16-24-41)50-55-46(40-21-13-8-14-22-40)48(57-50)42-25-17-10-18-26-42/h7-34,45-48H,35-36H2,1-6H3/t45-,46-,47+,48+/m0/s1
SMILES: CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C53H54N2O2
Molecular Weight: 751.0 g/mol

(4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

CAS No.: 2361262-51-1

Cat. No.: VC11646478

Molecular Formula: C53H54N2O2

Molecular Weight: 751.0 g/mol

* For research use only. Not for human or veterinary use.

(4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) - 2361262-51-1

Specification

CAS No. 2361262-51-1
Molecular Formula C53H54N2O2
Molecular Weight 751.0 g/mol
IUPAC Name (4S,5R)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C53H54N2O2/c1-51(2,3)43-31-27-37(28-32-43)35-53(36-38-29-33-44(34-30-38)52(4,5)6,49-54-45(39-19-11-7-12-20-39)47(56-49)41-23-15-9-16-24-41)50-55-46(40-21-13-8-14-22-40)48(57-50)42-25-17-10-18-26-42/h7-34,45-48H,35-36H2,1-6H3/t45-,46-,47+,48+/m0/s1
Standard InChI Key PPCMANUMEPDAPW-JRTLPCBOSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@H]([C@H](O6)C7=CC=CC=C7)C8=CC=CC=C8
SMILES CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8

Introduction

The compound (4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a complex organic molecule with a specific stereochemistry. It is characterized by its CAS number, 2361262-51-1, and a molecular weight of approximately 751.01 g/mol . This compound belongs to the class of oxazolines, which are known for their applications in asymmetric catalysis and coordination chemistry.

Applications and Research Findings

While specific applications of (4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) are not widely documented, compounds within the oxazoline class are often used as ligands in asymmetric catalysis. These ligands can form complexes with metals, which are then used to catalyze reactions with high enantioselectivity .

Synthesis and Related Compounds

The synthesis of such complex molecules typically involves multi-step reactions, starting from simpler precursors like 1,3-bis(4-(tert-butyl)phenyl)propan-2-one . The specific synthesis route for (4S,4'S,5R,5'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) may involve forming the oxazole rings and then linking them through the propane-2,2-diyl backbone.

Table: Related Compounds

CompoundCAS NumberMolecular Weight
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)131833-93-7294.43 g/mol
1,3-Bis(4-(tert-butyl)phenyl)propan-2-oneN/AN/A

Safety and Handling

Given the hazard statements associated with this compound, it is crucial to handle it with caution. The compound is classified with a signal word of "Warning" and has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective equipment when handling .

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